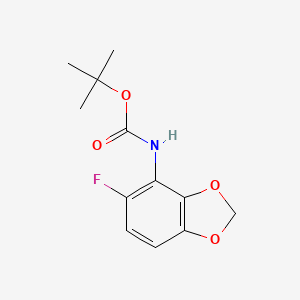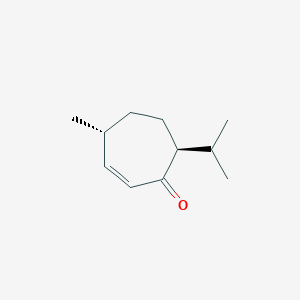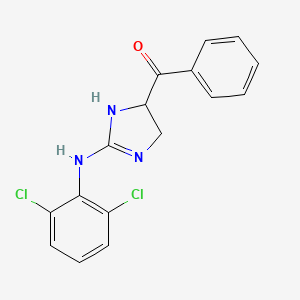
Naphthalene, 2-(1,1-dimethylethyl)decahydro-4a-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene is a chemical compound with the molecular formula C15H28 It is a derivative of naphthalene, characterized by the presence of a tert-butyl group and a decahydro-4a-methyl substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 2-(1,1-Dimethylethyl)naphthalene under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of 2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene may involve continuous flow hydrogenation reactors. These reactors allow for the efficient and large-scale hydrogenation of naphthalene derivatives, ensuring consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of functional groups such as halogens or nitro groups into the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying hydrogenation and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,1-Dimethylethyl)naphthalene: A precursor in the synthesis of 2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene.
Decahydronaphthalene: A structurally similar compound without the tert-butyl and methyl substitutions.
4a-Methyldecahydronaphthalene: Similar in structure but lacks the tert-butyl group.
Uniqueness
2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group and the decahydro-4a-methyl substitution enhances its stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H28 |
|---|---|
Molekulargewicht |
208.38 g/mol |
IUPAC-Name |
3-tert-butyl-8a-methyl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C15H28/c1-14(2,3)12-8-10-15(4)9-6-5-7-13(15)11-12/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
CNGASCWNLMKPPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCCC1CC(CC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate](/img/structure/B13810246.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
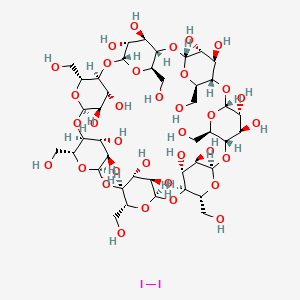
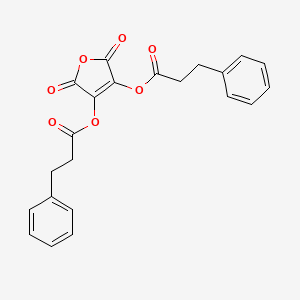
![2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI)](/img/structure/B13810268.png)
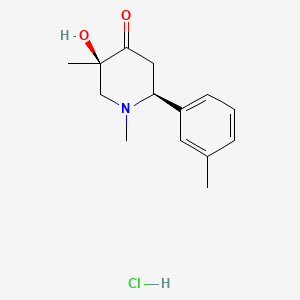
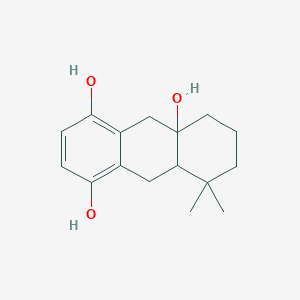

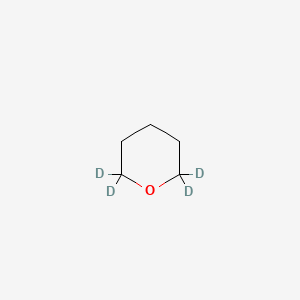
![5-[2-(Dimethylamino)ethyl]-2-methoxyphenol](/img/structure/B13810295.png)
